molecular formula C16H14O4 B138291 Benzyl caffeate CAS No. 107843-77-6

Benzyl caffeate

Cat. No. B138291
M. Wt: 270.28 g/mol
InChI Key: WWVKQTNONPWVEL-VQHVLOKHSA-N
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Description

Benzyl caffeate is a compound that can be associated with various chemical reactions and synthesis methods, as well as possessing certain physical and chemical properties. While the provided papers do not directly discuss benzyl caffeate, they do provide insights into related compounds and reactions that can be extrapolated to understand benzyl caffeate.

Synthesis Analysis

The synthesis of related caffeic acid derivatives can be achieved through electrochemical methods, as demonstrated in the synthesis of 6-arylsulfonyl caffeic acid derivatives. This process involves the anodic oxidation of caffeic acid in the presence of sodium benzenesulfinate in aqueous solution, leading to the formation of o-benzoquinone which then undergoes Michael-addition to produce the desired derivatives . Additionally, the use of caffeine as a catalyst in the synthesis of complex organic molecules, such as benzo[a]pyrano[2,3-c]phenazine derivatives, suggests that similar catalytic methods could potentially be applied to the synthesis of benzyl caffeate .

Molecular Structure Analysis

The molecular interactions of caffeine with benzoic acid and its derivatives have been studied, revealing the formation of complexes with varying solubility based on the substituents present on the benzoic acid . This suggests that the molecular structure of benzyl caffeate could similarly engage in complex formation, potentially influencing its solubility and stability.

Chemical Reactions Analysis

Caffeic acid derivatives can undergo various chemical reactions, including oxidative coupling to form lignans and neolignans . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions. For instance, the reaction of caffeine with benzoyl peroxide leads to alkylation, indicating that benzyl caffeate may also participate in radical-mediated alkylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl caffeate can be inferred from studies on similar compounds. For example, the electrochemical properties of caffeic acid derivatives are explored through the modification of electrodes for analytical purposes, such as the determination of caffeine content . The solubility and stability constants of caffeine complexes with benzoic acid derivatives provide insights into the potential solubility behavior of benzyl caffeate . Furthermore, the anti-inflammatory activities of new caffeoyl derivatives isolated from Ilex kaushue suggest that benzyl caffeate may also exhibit biological activities .

Scientific Research Applications

Anti-inflammatory Properties

Benzyl caffeate, along with other caffeic acid derivatives, demonstrates significant anti-inflammatory actions. A study showed that benzyl caffeate inhibited nitrite accumulation in macrophages stimulated with lipopolysaccharides, which is indicative of its anti-inflammatory effects. Furthermore, in vivo experiments with mice revealed that pre-treatment with benzyl caffeate could inhibit paw edema and reduce levels of inflammatory cytokines like IL-1β. This suggests its potential use in inflammatory disorders (da Cunha et al., 2004).

Antiproliferative Activities

Several studies have identified benzyl caffeate as having potent antiproliferative activities against various cancer cell lines. For instance, research on Chinese propolis constituents found that benzyl caffeate showed strong antiproliferative activity, particularly against colon carcinoma cell lines (Usia et al., 2002). Similarly, research on Netherlands propolis indicated that benzyl caffeate, along with other caffeates, had significant antiproliferative effects, suggesting its role as a potential anticancer agent (Banskota et al., 2002).

Free Radical Scavenging and Inhibition of Cytochrome P450 Activities

Benzyl caffeate has been found to scavenge free radicals effectively and inhibit the catalytic activity of cytochrome P450 enzymes, particularly CYP1A2. This could have implications in preventing chemical carcinogenesis and in understanding its antioxidant properties (Jaikang et al., 2011).

Future Directions

The future directions for research on Benzyl caffeate could include further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Analyzing relevant papers could provide more insights into these aspects .

properties

IUPAC Name

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVKQTNONPWVEL-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl caffeate

CAS RN

107843-77-6
Record name Benzyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL CAFFEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
R Yamauchi, K Kato, S Oida, J Kanaeda… - Bioscience …, 1992 - jstage.jst.go.jp
Benzyl Caffeate, an Antioxidative Compound Isolated from Propolis … Benzyl Caffeate, an Antioxidative Compound Isolated from Propolis …
Number of citations: 74 www.jstage.jst.go.jp
HJ Bang, E Yoon, SW Kim, MR Ahn - Journal of Functional Foods, 2022 - Elsevier
… activity of benzyl caffeate. In this study, we analyzed the effects of benzyl caffeate on … of benzyl caffeate. Furthermore, to elucidate the mechanism of angiogenesis inhibition by …
Number of citations: 3 www.sciencedirect.com
JE Kwak, MR Ahn - 한국식품영양과학회학술대회발표집, 2022 - dbpia.co.kr
… of benzyl caffeate remains unclear. This study investigated the anti-inflammatory effect of benzyl caffeate … shape, which was improved by treatment with benzyl caffeate. Furthermore, …
Number of citations: 0 www.dbpia.co.kr
HJ Bang, MR Ahn - 한국식품영양과학회학술대회발표집, 2018 - dbpia.co.kr
Bee pollen contains nutrients well-absorbed by humans. Thus, they allow in supplementing nutritional deficiencies, as well as better adaptation of an organism to adverse …
Number of citations: 0 www.dbpia.co.kr
HJ Bang, GR Lee, M Jun, OY Kim, MR Ahn - 한국식품영양과학회학술 …, 2020 - dbpia.co.kr
… In this study, we investigated the effect of benzyl caffeate on … Benzyl caffeate also significantly inhibited HUVEC proliferation and … In conclusion, these results indicate that benzyl caffeate …
Number of citations: 0 www.dbpia.co.kr
MO Araujo, HL Freire Pessoa, AB Lira… - Journal of …, 2019 - hindawi.com
… diphenylmethyl caffeate (10; diphenylmethyl group); this was compared to benzyl caffeate (15; benzyl group), which presented a better bond to its target. e antimicrobial activity of caffeic …
Number of citations: 18 www.hindawi.com
HJ Kim, MR Ahn - 한국식품영양과학회학술대회발표집, 2017 - dbpia.co.kr
… In this study, we investigated the effects of benzyl caffeate on the early stages of capillary … to determine whether the cell death induced by benzyl caffeate was apoptosis. We also ana…
Number of citations: 0 www.dbpia.co.kr
HJ Kim, MR Ahn - 한국식품영양과학회학술대회발표집, 2017 - dbpia.co.kr
… In this study, we investigated the effects of benzyl caffeate on the early stages of capillary … to determine whether the cell death induced by benzyl caffeate was apoptosis. We also ana…
Number of citations: 0 www.dbpia.co.kr
BM Hausen, P Evers, HT Stüwe, WA König… - Contact …, 1992 - Wiley Online Library
… Since benzyl caffeate and benzyl isoferulate, which … Esters with aromatic alcohols, such as benzyl caffeate (mr= 1.87; 0.1%) and cinnamyl caffeate (mr= 1.48; 1 %), also exhibit moderate …
Number of citations: 156 onlinelibrary.wiley.com
AG Hegazi, FK Abd El Hady… - … für Naturforschung C, 2000 - degruyter.com
… Benzyl caffeate was predominant in French sample. Pinocembrin was predominant in French and Austrian propolis and rra«sp-coumaric acid was predominant in all samples. …
Number of citations: 336 www.degruyter.com

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